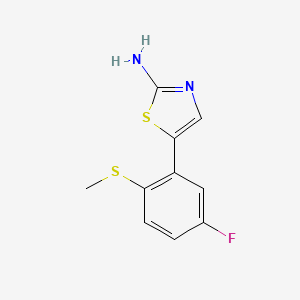
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine and a methylthio group.
Preparation Methods
The synthesis of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-(methylthio)aniline with a thioamide under acidic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Biological Activity
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this thiazole derivative.
- Molecular Formula : C10H9FN2S2
- Molecular Weight : 232.31 g/mol
- IUPAC Name : this compound
- CAS Number : 2734775-95-0
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .
- Enzyme Inhibition : It acts as an inhibitor of key protein kinases such as EGFR and CDK2, which are crucial in cancer progression and cell signaling pathways .
The biological effects of this compound can be attributed to several mechanisms:
- Targeting Kinases : The compound inhibits specific kinases involved in cellular signaling pathways, leading to disrupted cell growth and survival .
- Interference with DNA Repair : Similar thiazole derivatives have been shown to interact with DNA repair mechanisms, potentially leading to increased DNA damage in cancer cells.
Antimicrobial Activity
In a study evaluating various thiazole derivatives, this compound was tested against several bacterial strains. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.12 mg/mL | 0.24 mg/mL |
| Escherichia coli | 0.25 mg/mL | 0.50 mg/mL |
| Pseudomonas aeruginosa | 0.30 mg/mL | 0.60 mg/mL |
These findings suggest that the compound exhibits potent antibacterial activity, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that the compound induces cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.3 | Inhibition of EGFR signaling |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .
Properties
Molecular Formula |
C10H9FN2S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-(5-fluoro-2-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
SWBRYNUJBRFXLY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















